N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide
Description
N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a thiophene ring attached to a cyclopropyl group
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11-13(18)3-2-4-14(11)20-16(22)15(21)19-10-17(6-7-17)12-5-8-23-9-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMCIJDJSBVMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the Chloro-Substituted Phenyl Intermediate: This step involves the chlorination of a methyl-substituted phenyl compound under controlled conditions.
Cyclopropylation: The thiophene ring is introduced to the cyclopropyl group through a cyclopropylation reaction.
Oxamide Formation: The final step involves the coupling of the chloro-substituted phenyl intermediate with the cyclopropylated thiophene compound to form the oxamide linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research may explore its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The chloro-substituted phenyl ring and the thiophene ring may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide can be compared with other similar compounds, such as:
3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea: This compound has a similar chloro-substituted phenyl ring but differs in its urea linkage and lack of a thiophene ring.
1-(5-Chloro-2-methylphenyl)propan-1-ol: This compound also contains a chloro-substituted phenyl ring but has a different functional group (propanol) and lacks the thiophene and cyclopropyl groups.
The uniqueness of N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
